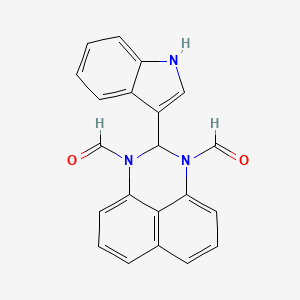
2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde is a complex organic compound that features both indole and perimidine moieties. Indole is a significant heterocyclic system found in many natural products and drugs, while perimidine is a fused heterocyclic compound known for its diverse biological activities. The combination of these two structures in a single molecule makes this compound a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The perimidine moiety can be synthesized through cyclization reactions involving appropriate precursors such as o-phenylenediamine and aldehydes .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding dialcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde has several applications in scientific research:
Mécanisme D'action
The exact mechanism of action of 2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde is not well-documented. it is believed that the compound interacts with various molecular targets, including enzymes and receptors, through its indole and perimidine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Another compound featuring an indole moiety, known for its antibacterial and anticancer activities.
2-(1H-Indol-3-yl)thio-N-benzyl-acetamides: Compounds with antiviral properties, particularly against SARS-CoV-2.
Propriétés
Numéro CAS |
61289-64-3 |
|---|---|
Formule moléculaire |
C21H15N3O2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)-2H-perimidine-1,3-dicarbaldehyde |
InChI |
InChI=1S/C21H15N3O2/c25-12-23-18-9-3-5-14-6-4-10-19(20(14)18)24(13-26)21(23)16-11-22-17-8-2-1-7-15(16)17/h1-13,21-22H |
Clé InChI |
XGDFJWFYLHKMQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C3N(C4=CC=CC5=C4C(=CC=C5)N3C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


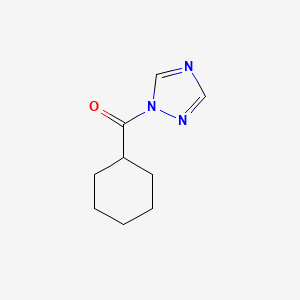
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)
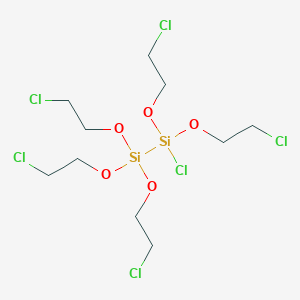

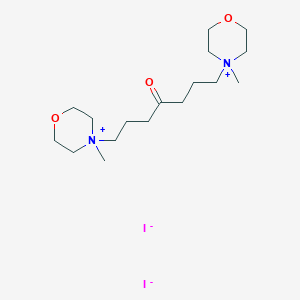

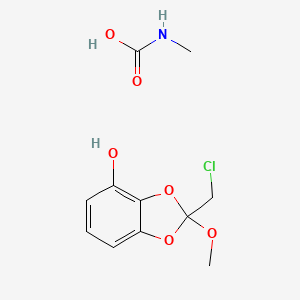
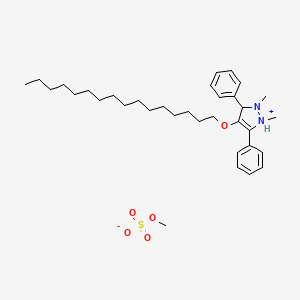
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
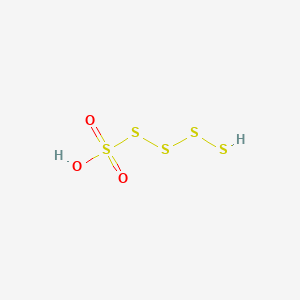
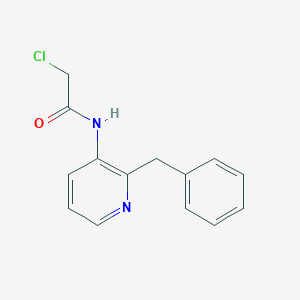

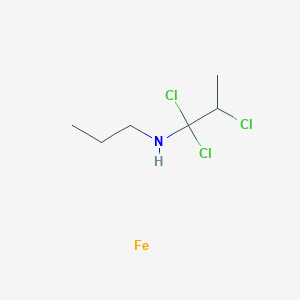
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
